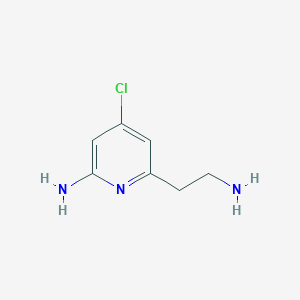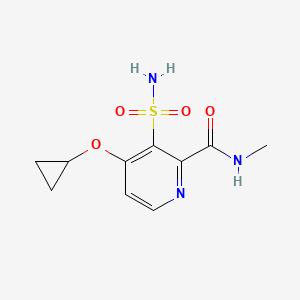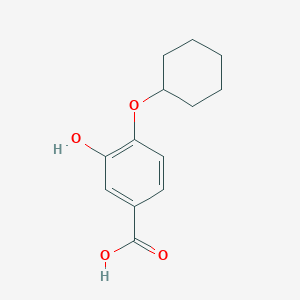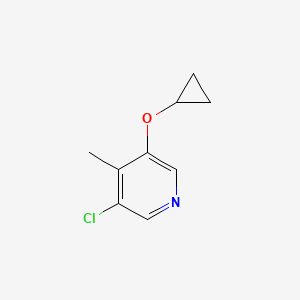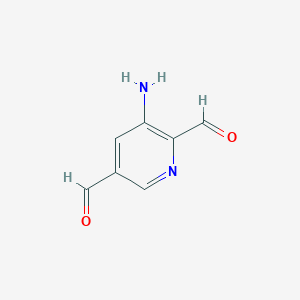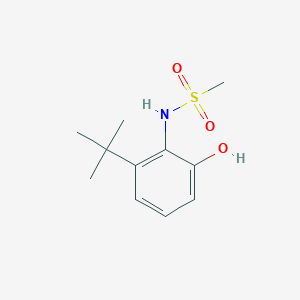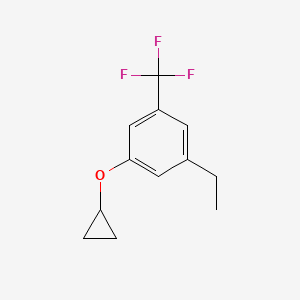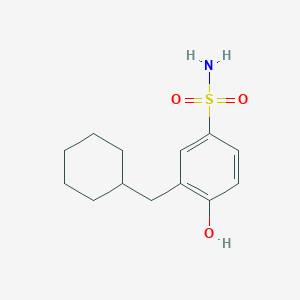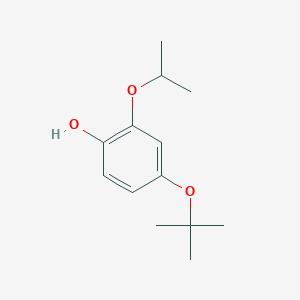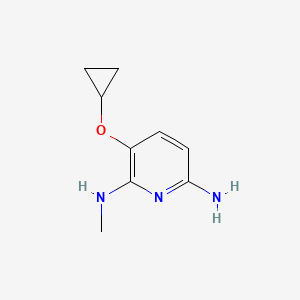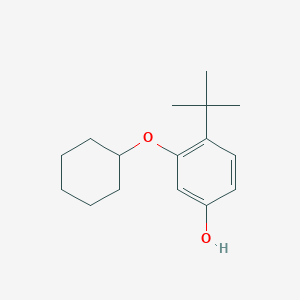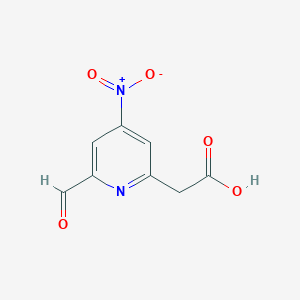
(6-Formyl-4-nitropyridin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Formyl-4-nitropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H6N2O5 and a molecular weight of 210.14 g/mol . This compound is characterized by the presence of a formyl group at the 6th position, a nitro group at the 4th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Formyl-4-nitropyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-acetylpyridine to introduce the nitro group at the 4th position, followed by formylation at the 6th position. The acetic acid moiety can be introduced through various organic transformations, such as the use of acetic anhydride or acetyl chloride under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
(6-Formyl-4-nitropyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOCH3) for methoxylation.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid results in (6-Carboxy-4-nitropyridin-2-YL)acetic acid.
Reduction: Reduction of the nitro group yields (6-Formyl-4-aminopyridin-2-YL)acetic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(6-Formyl-4-nitropyridin-2-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (6-Formyl-4-nitropyridin-2-YL)acetic acid depends on its interaction with biological targets. The formyl and nitro groups can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The acetic acid moiety may enhance its solubility and facilitate cellular uptake. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(2-Formyl-6-nitropyridin-4-YL)acetic acid: Similar structure but with different positional isomers.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different core structure.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit different biological activities.
Uniqueness
(6-Formyl-4-nitropyridin-2-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of formyl, nitro, and acetic acid groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6N2O5 |
|---|---|
Molecular Weight |
210.14 g/mol |
IUPAC Name |
2-(6-formyl-4-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6N2O5/c11-4-6-2-7(10(14)15)1-5(9-6)3-8(12)13/h1-2,4H,3H2,(H,12,13) |
InChI Key |
ZJGQDSJEQDUKKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



